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A deep dive into the mechanisms, preclinical data, and clinical trial outcomes of two distinct

therapeutic strategies for Nonalcoholic Steatohepatitis (NASH).

Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease

(NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or

without fibrosis. With no currently approved therapies, the race to develop effective treatments

is intense. This guide provides a comparative analysis of two promising investigational

therapeutic classes: Clesacostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, and pan-PPAR

agonists, represented here primarily by Lanifibranor.

Mechanism of Action: Targeting Different Hubs of
NASH Pathophysiology
The fundamental difference between Clesacostat and pan-PPAR agonists lies in their

molecular targets and the breadth of their physiological effects.

Clesacostat: A Focused Approach on Lipid Metabolism

Clesacostat is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo

lipogenesis (DNL) pathway.[1][2] By blocking ACC, Clesacostat aims to reduce the synthesis

of new fatty acids in the liver, a central driver of steatosis.[1][3] Clesacostat is being developed

by Pfizer as part of a combination therapy with Ervogastat, a diacylglycerol O-acyltransferase 2

(DGAT2) inhibitor, which acts on the final step of triglyceride synthesis.[4][5][6][7] This dual-
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pronged attack on lipid synthesis is designed to potently reduce liver fat.[6][8][9] Preclinical

studies have shown that ACC inhibition not only diminishes steatosis but may also have direct

anti-fibrotic effects by impairing the activation of hepatic stellate cells (HSCs), the primary

fibrogenic cells in the liver.[10][11]

Pan-PPAR Agonists: A Multi-Pronged Attack on Metabolism, Inflammation, and Fibrosis

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors

comprising three isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[12][13] These

receptors act as master regulators of lipid and glucose metabolism, inflammation, and fibrosis.

[14] Pan-PPAR agonists, such as Lanifibranor, are designed to activate all three isoforms,

thereby addressing multiple facets of NASH pathophysiology simultaneously.[15]

PPARα activation primarily targets lipid catabolism, increasing fatty acid oxidation in the liver.

[13][16]

PPARδ activation also plays a role in fatty acid oxidation and has been shown to have anti-

inflammatory effects.[17]

PPARγ activation is crucial for improving insulin sensitivity and has direct anti-fibrotic effects

by modulating HSC activation.[12]

By engaging all three pathways, pan-PPAR agonists offer a comprehensive approach to

treating NASH, tackling not just the fat accumulation but also the subsequent inflammation and

fibrosis.[5]

Preclinical Evidence: Proof-of-Concept in NASH
Models
Both Clesacostat and pan-PPAR agonists have demonstrated promising results in various

preclinical models of NASH.

Clesacostat: In rodent models, the ACC inhibitor PF-05221304 (Clesacostat) was shown to

inhibit de novo lipogenesis, stimulate fatty acid oxidation, and reduce triglyceride accumulation

in primary human hepatocytes.[11] In diet-induced rat models of NASH, it reduced steatosis,

inflammation, and fibrosis.[11]
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Lanifibranor: In a hamster preclinical model of diet-induced NASH, Lanifibranor demonstrated

superiority over a PPARγ agonist (pioglitazone) in improving NASH and fibrosis, suggesting

that pan-PPAR activation is more effective for liver-related features.[18][19] Lanifibranor also

showed beneficial effects on diastolic dysfunction, a common cardiovascular comorbidity in

NASH patients.[18][19] In the GAN diet-induced obese mouse model, which closely mimics

human NASH, Lanifibranor improved the NAFLD Activity Score (NAS) and induced regression

in fibrosis stage.[20][21]

Clinical Development and Efficacy: Head-to-Head in
Human Trials
The most critical comparison comes from the clinical trial data. Both Clesacostat (in
combination with Ervogastat) and Lanifibranor have undergone Phase 2 clinical evaluation.

Clesacostat (in combination with Ervogastat) - The
MIRNA Trial
Pfizer's Phase 2 MIRNA trial (NCT04321031) was a randomized, double-blind, placebo-

controlled study that evaluated the efficacy and safety of Ervogastat alone and in combination

with Clesacostat in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[7][22][23]

[24][25]

Key Findings:

While the primary endpoint of histological improvement was not met by any dose of Ervogastat

alone, the combination of Ervogastat and Clesacostat did achieve this endpoint at both tested

dose levels.[22] However, the combination therapy was associated with an undesirable fasting

lipid and apolipoprotein profile.[22]

Lanifibranor - The NATIVE Trial
The Phase 2b NATIVE trial (NCT03008070) was a randomized, double-blind, placebo-

controlled study that assessed the efficacy and safety of two doses of Lanifibranor (800 mg and

1200 mg) versus placebo in patients with non-cirrhotic, highly active NASH.[15][26][27][28]

Key Findings:
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Lanifibranor was the first oral drug candidate to achieve statistically significant results on the

two main regulatory endpoints for NASH:[15][27]

NASH resolution without worsening of fibrosis.

Fibrosis improvement of at least one stage without worsening of NASH.

The 1200 mg dose of Lanifibranor also met the primary endpoint of a significant decrease in

the SAF-A score (a measure of inflammation and ballooning) without worsening of fibrosis.[26]

Furthermore, Lanifibranor demonstrated improvements in lipid profiles and glycemic control.

[26][29]
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Feature
Clesacostat (with
Ervogastat)

Lanifibranor (pan-PPAR
agonist)

Mechanism of Action

Inhibition of Acetyl-CoA

Carboxylase (ACC) and

Diacylglycerol O-

acyltransferase 2 (DGAT2)

Activation of PPARα, PPARδ,

and PPARγ

Primary Target
De Novo Lipogenesis and

Triglyceride Synthesis

Lipid Metabolism,

Inflammation, Fibrosis, Insulin

Sensitivity

Key Preclinical Findings

Reduced steatosis,

inflammation, and fibrosis in

rodent models.[11]

Improved NASH, fibrosis, and

diastolic dysfunction in

hamster and mouse models.

[18][19][20]

Key Phase 2 Clinical Trial
MIRNA (NCT04321031)[22]

[23][24]

NATIVE (NCT03008070)[15]

[26][27][28]

Primary Endpoint Met in Phase

2
Yes (for the combination)[22] Yes (for the 1200 mg dose)[26]

Effect on NASH Resolution
Showed greater effect than

placebo.[22]

Statistically significant at both

800mg and 1200mg doses.[26]

Effect on Fibrosis Improvement Not greater than placebo.[22]
Statistically significant at the

1200mg dose.[26]

Notable Side Effects
Undesirable fasting lipid and

apolipoprotein profile.[22]

Diarrhea, nausea, peripheral

edema, anemia, and weight

gain occurred more frequently

than placebo.[26]

Regulatory Status

Granted Fast Track

designation by the FDA for the

combination therapy.[4][6][9]

[30][31][32]

Granted Fast Track and

Breakthrough Therapy

designations by the FDA.

Experimental Protocols
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MIRNA Trial (NCT04321031) - Clesacostat and
Ervogastat

Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled,

dose-ranging study.[7][22][23]

Participants: Adults with biopsy-confirmed NASH and liver fibrosis stages F2-F3.[7][22][23]

Interventions: Participants were randomized to receive various doses of Ervogastat

monotherapy, Ervogastat in combination with Clesacostat, or placebo for 48 weeks.[23]

Primary Endpoint: The proportion of participants achieving histological NASH resolution

without worsening of fibrosis, or a ≥1 stage improvement in fibrosis without worsening of

NASH, or both, as assessed by central pathologists at week 48.[22][23]

Key Secondary Endpoints: Assessment of hepatic steatosis via imaging, safety and

tolerability, and evaluation of blood-based biomarkers.[23]

NATIVE Trial (NCT03008070) - Lanifibranor
Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.[26]

Participants: Patients with noncirrhotic, highly active NASH.[26]

Interventions: Patients were randomly assigned to receive 800 mg or 1200 mg of

Lanifibranor, or placebo, once daily for 24 weeks.[26]

Primary Endpoint: A decrease of at least 2 points in the SAF-A score (activity part of the

Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.[26]

Key Secondary Endpoints: Resolution of NASH and regression of fibrosis.[26]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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